molecular formula C17H18O6 B11155757 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate

4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate

Cat. No.: B11155757
M. Wt: 318.32 g/mol
InChI Key: LUSXBSCYNPTVKL-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate is a synthetic organic compound belonging to the chromene family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate typically involves the reaction of 4-methyl-2-oxo-2H-chromene-7,8-diyl with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-3-propyl-2H-chromene-5,7-diyl diacetate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its diacetate groups make it more reactive in substitution reactions compared to its analogs, and its propyl group enhances its lipophilicity, potentially improving its bioavailability in medicinal applications .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(5-acetyloxy-4-methyl-2-oxo-3-propylchromen-7-yl) acetate

InChI

InChI=1S/C17H18O6/c1-5-6-13-9(2)16-14(22-11(4)19)7-12(21-10(3)18)8-15(16)23-17(13)20/h7-8H,5-6H2,1-4H3

InChI Key

LUSXBSCYNPTVKL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1=O)C

Origin of Product

United States

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